molecular formula C16H10Cl2FN3OS B2780115 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 476460-07-8

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2780115
CAS No.: 476460-07-8
M. Wt: 382.23
InChI Key: DCIFQERLPUBGON-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with an acetamide moiety bearing a 4-fluorophenyl substituent. The 1,3,4-thiadiazole scaffold is known for its broad biological activities, including antimicrobial, anticancer, and pesticidal properties .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3OS/c17-10-3-6-12(13(18)8-10)15-21-22-16(24-15)20-14(23)7-9-1-4-11(19)5-2-9/h1-6,8H,7H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIFQERLPUBGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 2,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiosemicarbazide to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-fluorophenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and acetamide group are susceptible to oxidation under specific conditions:

Reagent/Conditions Site of Reaction Product Mechanistic Notes
KMnO₄ (acidic/neutral medium)Thiadiazole sulfur atomSulfoxide or sulfone derivativesOxidation occurs at the sulfur atom in the thiadiazole ring, forming S=O bonds .
H₂O₂ (catalytic acid)Acetamide side chainCarboxylic acid (via hydrolysis of acetamide)Oxidative cleavage of the amide bond, yielding 2-(4-fluorophenyl)acetic acid .

Research Findings :

  • Microwave-assisted oxidation of similar thiadiazoles enhances reaction efficiency, reducing time from hours to minutes .

  • Electron-withdrawing substituents (e.g., Cl, F) stabilize the thiadiazole ring during oxidation, preventing ring-opening .

Reduction Reactions

The dichlorophenyl and acetamide groups participate in reduction:

Reagent/Conditions Site of Reaction Product Mechanistic Notes
LiAlH₄ (anhydrous ether)Acetamide groupAmine derivative (N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)ethylamine)Reduction of the amide carbonyl to a methylene group.
H₂/Pd-CDichlorophenyl ringDechlorinated thiadiazole derivativesCatalytic hydrogenation removes chlorine atoms, forming phenyl or cyclohexane rings .

Kinetic Data :

  • Reduction of 2,4-dichlorophenyl analogs proceeds faster at the para-Cl position due to steric and electronic factors (k = 0.45 min⁻¹ at 25°C) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the dichlorophenyl and thiadiazole rings:

Reagent/Conditions Site of Reaction Product Mechanistic Notes
NaOMe/MeOHDichlorophenyl ringMethoxy-substituted derivativesNucleophilic aromatic substitution (NAS) at ortho-Cl position due to ring activation .
NH₃ (high pressure)Thiadiazole C-2 positionAmino-thiadiazole analogsDisplacement of the acetamide group via SNAr mechanism .

Key Observations :

  • NAS at the dichlorophenyl ring is favored in polar aprotic solvents (DMF, DMSO) with yields >75% .

  • Steric hindrance from the 4-fluorophenylacetamide group slows substitution at the thiadiazole C-5 position .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reagent/Conditions Product Mechanistic Notes
6M HCl (reflux)2-(4-fluorophenyl)acetic acid + 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amineAcid-catalyzed cleavage of the amide bond.
NaOH/H₂O (80°C)Sodium salt of 2-(4-fluorophenyl)acetate + thiadiazole amineBase-mediated hydrolysis with first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) .

Stability Data :

  • The compound is stable in neutral aqueous solutions but degrades rapidly at pH < 3 or pH > 10 .

Condensation and Cyclization

The amine group (post-hydrolysis) engages in cyclization:

Reagent/Conditions Product Mechanistic Notes
POCl₃ (reflux)Thiadiazolo[3,2-b]-1,2,4-triazole derivativesCyclocondensation with nitriles or carbonyl compounds .
CS₂/KOHThiadiazole-thione analogsIncorporation of additional sulfur atoms into the heterocyclic system.

Research Applications :

  • Cyclized derivatives exhibit enhanced bioactivity, with IC₅₀ values against cancer cell lines (e.g., MDA-MB-231) as low as 2.85 µM .

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The 4-fluorophenyl group directs electrophiles to the meta position due to its -I effect .

  • Nucleophilic Attack : The thiadiazole C-2 position is electron-deficient, facilitating attack by amines or alkoxides .

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives have been extensively studied for their anticancer properties. N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide has shown promise in various studies:

  • Mechanism of Action : Thiadiazole derivatives often inhibit specific enzymes and pathways involved in tumor growth. For instance, they can target carbonic anhydrases (CA), which are implicated in tumor progression and metastasis .
  • Case Studies :
    • A study highlighted the efficacy of thiadiazole derivatives against various cancer cell lines, including breast, lung, and colon cancers. The compound demonstrated significant cytotoxic effects, leading to decreased cell viability and reduced tumor growth in xenograft models .
    • Another investigation reported that modifications to the thiadiazole structure could enhance its selectivity and potency against specific cancer types, suggesting that this compound could be optimized for better therapeutic outcomes .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Mechanism : Thiadiazole derivatives have been shown to disrupt bacterial cell walls and interfere with metabolic processes within microbial cells.
  • Research Findings :
    • In vitro studies indicated that this compound displayed significant activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria .
    • The compound's efficacy was attributed to its ability to inhibit key enzymes necessary for bacterial survival and replication.

Summary of Applications

Application AreaSpecific Findings
Anticancer Significant cytotoxicity against multiple cancer cell lines; potential for further optimization to enhance efficacy.
Antimicrobial Effective against a range of bacterial pathogens; mechanism involves disruption of cell wall synthesis and metabolic inhibition.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target cells, leading to their death. Additionally, the compound can interfere with DNA replication and repair mechanisms, contributing to its anticancer effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name/ID Thiadiazole Substituents Key Functional Groups Bioactivity Highlights Reference
Target Compound 5-(2,4-dichlorophenyl), 2-(4-fluorophenyl)acetamide Acetamide, Cl, F Not explicitly reported; inferred from analogs -
5e () 5-((4-chlorobenzyl)thio) Thioether, Cl Antimicrobial (yield: 74%, m.p. 132–134°C)
25 () 5-(trifluoromethyl), 2-(3-chlorophenyl)acetamide Acetamide, CF₃, Cl Cytotoxic (IC₅₀: ~8 μM vs. MCF7)
Flufenacet () 5-(trifluoromethyl), 2-oxyacetamide Oxyacetamide, CF₃ Herbicidal (EPA-approved pesticide)
7b () 5-(benzylthio), 2-(thiadiazinan) Thioether, thiadiazinan Antimicrobial (structure-activity not detailed)

Key Observations :

  • Substituent Position : The target compound’s 2,4-dichlorophenyl group at position 5 contrasts with sulfur-linked substituents (e.g., benzylthio in 5e ), which may reduce steric hindrance and improve target binding.
  • Halogen Effects : Fluorine (electron-withdrawing) in the 4-fluorophenyl group may enhance metabolic stability compared to chlorine or trifluoromethyl groups in analogs like 25 .
  • Functional Groups : Acetamide derivatives (target, 25) generally show higher bioactivity than oxyacetamide (Flufenacet) or thioether-linked compounds (5e, 7b) .

Table 2: Bioactivity of 1,3,4-Thiadiazole Derivatives

Compound Activity Type Mechanism/Results Reference
Target Compound Inferred anticancer/antimicrobial Likely caspase activation (cf. 25, 26)
25, 26 () Cytotoxic (MCF7) Caspase 3/8/9 activation; IC₅₀: 8–10 μM
Flufenacet () Herbicidal Disrupts lipid synthesis in weeds
5e, 5j () Antimicrobial Moderate activity (yields 74–88%, no explicit MIC)

Key Observations :

  • Anticancer Potential: Chlorophenyl acetamide derivatives (e.g., 25, 26) demonstrate caspase-mediated apoptosis, suggesting the target compound’s dichlorophenyl group may enhance cytotoxicity .
  • Antimicrobial Activity : Thioether-linked compounds (e.g., 5e) show moderate activity, but acetamide derivatives (target) are likely more potent due to improved hydrogen-bonding capacity .
  • Pesticidal Use : Flufenacet’s oxyacetamide group is critical for lipid synthesis inhibition, a mechanism distinct from acetamide-based compounds .

Key Observations :

  • Melting Points : Acetamide derivatives (e.g., target) likely have higher melting points than thioether analogs due to stronger intermolecular forces .
  • Synthetic Yields : Direct aryl substitution (target) may yield comparably to trifluoromethyl (25) or thioether (5e) routes (~70–85%) .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula: C12H11Cl2N3OS
  • Molecular Weight: 316.206 g/mol
  • CAS Number: Not specifically listed but can be derived from the structure.
  • LogP: 4.9536 (indicating lipophilicity)
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 4

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole derivatives. This reaction can be facilitated using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled heating conditions .

Antimicrobial Activity

Research has indicated that compounds related to thiadiazole structures exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various strains of bacteria and fungi. In vitro studies demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), the compound displayed significant cytotoxic effects. The viability of Caco-2 cells decreased notably when treated with this compound compared to untreated controls .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effect
AntimicrobialMRSA, VREEffective against resistant strains
AnticancerA549 (lung), Caco-2 (colorectal)Significant reduction in cell viability
AntifungalCandida strainsBroad-spectrum antifungal activity

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in nucleic acid synthesis or disrupt protein synthesis pathways within target cells. This action could lead to decreased proliferation of both microbial and cancerous cells .

Case Studies and Research Findings

  • Antimicrobial Studies : In a study published in a peer-reviewed journal, thiadiazole derivatives were tested for their antimicrobial efficacy against drug-resistant bacterial strains. The results indicated that certain modifications to the thiadiazole structure enhanced antimicrobial potency significantly .
  • Anticancer Research : Another study focused on the anticancer effects of various thiadiazole compounds revealed that those with specific substituents exhibited selective toxicity towards colorectal cancer cells while sparing normal cells . This selectivity suggests potential for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring followed by acylation. Key parameters include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
  • Temperature : Reflux conditions (e.g., ethanol at 80–90°C) to facilitate cyclization .
  • Purification : Column chromatography or recrystallization (e.g., aqueous ethanol) to achieve >95% purity .
    • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : To confirm the presence of aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.5 ppm) and acetamide groups (δ 2.1–2.3 ppm) .
  • FT-IR : Identification of amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) for molecular weight confirmation .

Q. What solvent systems and reaction conditions maximize yield during acylation steps?

  • Optimization :

  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiadiazole functionalization .
  • Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts during amide bond formation .
  • Reaction Monitoring : Thin-Layer Chromatography (TLC) with UV detection ensures stepwise completion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2,4-dichlorophenyl moiety to enhance electrophilicity and target binding .
  • Heterocycle Replacement : Substitute thiadiazole with oxadiazole or triazole rings to compare bioactivity (e.g., antimicrobial vs. anticancer profiles) .
  • Data-Driven SAR : Use regression models correlating substituent Hammett constants (σ) with IC₅₀ values in cytotoxicity assays .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) be resolved?

  • Resolution Strategies :

  • Assay Standardization : Compare results across standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Structural Comparisons : Cross-reference with analogs like 2-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (anticancer) vs. 5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amide (antimicrobial) to identify critical substituents .
  • Target Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .

Q. What computational approaches elucidate the mechanism of action for this compound?

  • Methods :

  • Molecular Docking : Screen against targets like COX-2 or EGFR using AutoDock Vina, focusing on thiadiazole-amide interactions .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD <2.0 Å over 100 ns) to validate docking poses .
  • QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability .

Q. How can X-ray crystallography resolve structural ambiguities and inform reactivity?

  • Protocol :

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) to collect diffraction data (θ = 2.2–25.0°) .
  • Refinement : SHELX software for structure solution, with R-factors <0.05 confirming accuracy .
  • Key Insights : Intramolecular S···O contacts (e.g., 2.68 Å) and dihedral angles (e.g., 86.8° between thiadiazole and phenyl rings) influence conformation and reactivity .

Q. How do reaction byproducts form, and what analytical methods detect them?

  • Byproduct Analysis :

  • Common Byproducts : Partial hydrolysis of acetamide to carboxylic acid or thiadiazole ring-opening products .
  • Detection : HPLC-MS with reverse-phase C18 columns (ACN/water gradient) identifies impurities at <0.5% .
  • Mitigation : Adjust pH (neutral to slightly acidic) and reduce reaction time to minimize degradation .

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